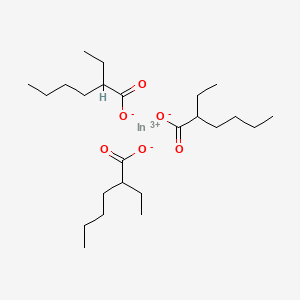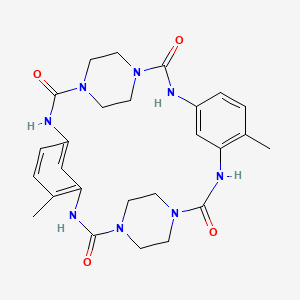
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22222(11,14)1(4,8)1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone is a complex organic compound characterized by its unique polycyclic structure and multiple nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core polycyclic structure, followed by the introduction of methyl groups and nitrogen atoms through various substitution reactions. Common reagents used in these steps include organolithium compounds, halogenated precursors, and nitrogen sources such as amines or azides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, or other reducing agents under controlled temperatures.
Substitution: Halogenated reagents, organometallic compounds, and various catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s nitrogen-rich structure makes it a potential candidate for studying enzyme interactions and protein binding. It can serve as a probe or inhibitor in various biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. Its polycyclic structure and functional groups can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or nanomaterials. Its unique properties may enhance the performance of these materials in various applications, including electronics and coatings.
作用机制
The mechanism by which 5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple nitrogen atoms and polycyclic structure allow it to form stable complexes with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1,3,5,7-Tetraazacyclooctane:
Cyclam (1,4,8,11-tetraazacyclotetradecane): Known for its ability to form stable complexes with metal ions, used in various chemical and biological applications.
Porphyrins: Macrocyclic compounds with nitrogen atoms, widely studied for their roles in biological systems and potential therapeutic applications.
Uniqueness
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone stands out due to its highly complex structure and the specific arrangement of nitrogen atoms. This unique configuration provides distinct chemical and physical properties, making it a valuable compound for various advanced applications.
属性
CAS 编号 |
6277-08-3 |
|---|---|
分子式 |
C26H32N8O4 |
分子量 |
520.6 g/mol |
IUPAC 名称 |
5,20-dimethyl-1,3,9,11,14,16,22,24-octazapentacyclo[22.2.2.211,14.14,8.117,21]dotriaconta-4,6,8(32),17(29),18,20-hexaene-2,10,15,23-tetrone |
InChI |
InChI=1S/C26H32N8O4/c1-17-3-5-19-15-21(17)29-25(37)33-11-13-34(14-12-33)26(38)30-22-16-20(6-4-18(22)2)28-24(36)32-9-7-31(8-10-32)23(35)27-19/h3-6,15-16H,7-14H2,1-2H3,(H,27,35)(H,28,36)(H,29,37)(H,30,38) |
InChI 键 |
SPIDIJIQHOJHHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=C1)NC(=O)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)NC(=O)N5CCN(CC5)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
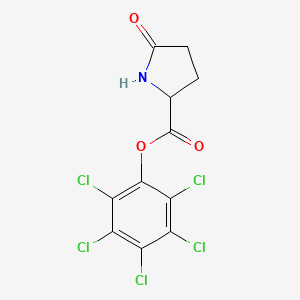
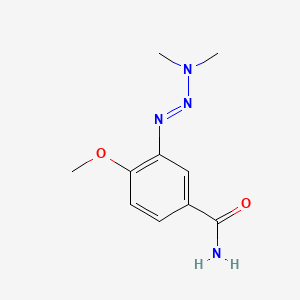
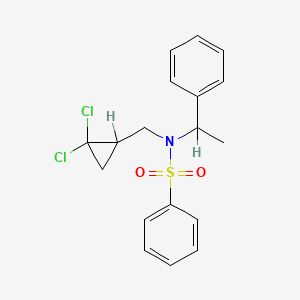
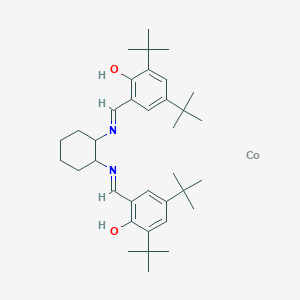
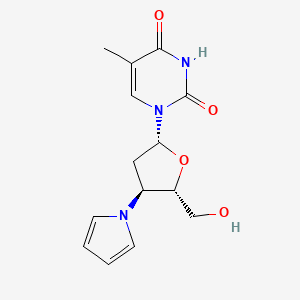
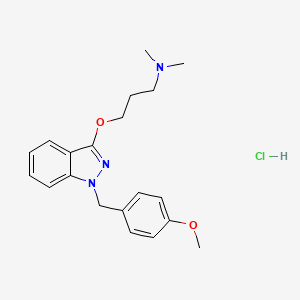
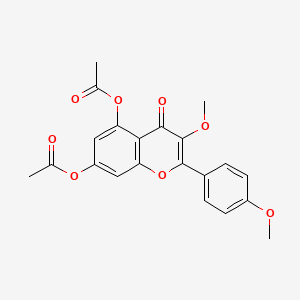
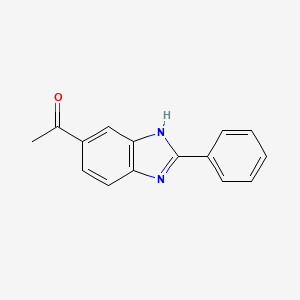
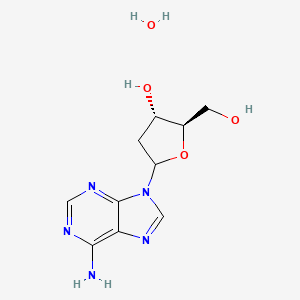
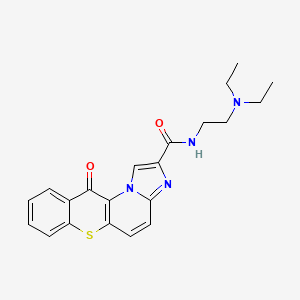
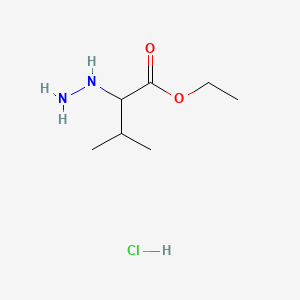
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
